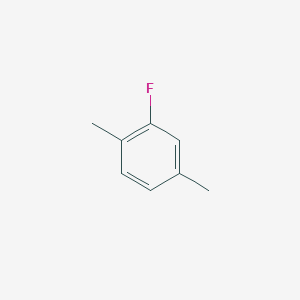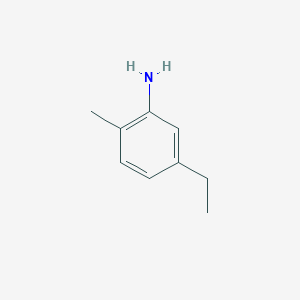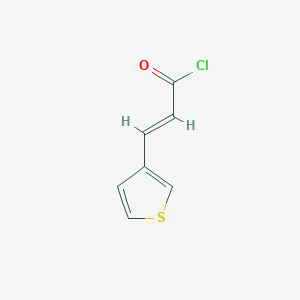
3-ホルミル-1-メチル-1H-インドール-4-カルボン酸メチル
説明
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a formyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position of the indole ring.
科学的研究の応用
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate has several scientific research applications:
作用機序
Target of Action
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, also known as methyl 3-formyl-1-methylindole-4-carboxylate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by methyl 3-formyl-1-methyl-1H-indole-4-carboxylate and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives
生化学分析
Biochemical Properties
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as human liver, breast, and colon cells . This cytotoxicity is often mediated through the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives are known to interact with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can result in the modulation of enzyme activity, affecting the overall metabolic profile of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may impact cellular processes . Additionally, the long-term exposure to methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution .
Subcellular Localization
The subcellular localization of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function. Indole derivatives have been shown to localize in the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their biological effects .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Another method includes the reaction of 3-indole-4-carboxylic acid methyl ester with acetic anhydride under alkaline conditions to generate the desired compound .
Industrial Production Methods
Industrial production of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 3-carboxy-1-methyl-1H-indole-4-carboxylate
Reduction: 3-hydroxymethyl-1-methyl-1H-indole-4-carboxylate
Substitution: Various substituted indole derivatives depending on the electrophile used
類似化合物との比較
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
- Methyl 6-amino-4-indolecarboxylate
- Methyl indole-4-carboxylate
- Methyl 6-fluoro-1H-indole-4-carboxylate
- Methyl 6-chloro-1H-indole-4-carboxylate
Uniqueness
The uniqueness of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 3-formyl-1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKYZOVKLTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496233 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65923-20-8 | |
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
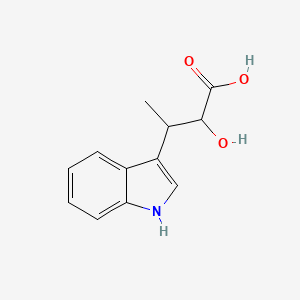
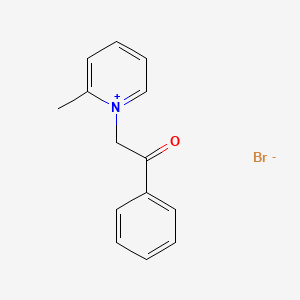

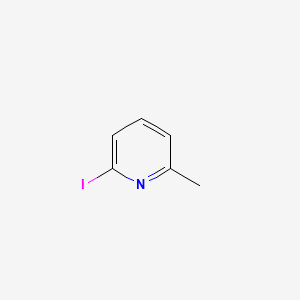

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
